8-Bromo-2-chloro-7-methylquinazoline
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Overview
Description
8-Bromo-2-chloro-7-methylquinazoline is a quinazoline derivative with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol . This compound is part of a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 8-Bromo-2-chloro-7-methylquinazoline typically involves the bromination and chlorination of a quinazoline precursor. One common synthetic route includes the reaction of 7-methylquinazoline with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 8 and 2 positions, respectively . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
8-Bromo-2-chloro-7-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different quinazoline derivatives.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules with potential biological activities.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-2-chloro-7-methylquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-7-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
8-Bromo-2-chloro-7-methylquinazoline can be compared with other quinazoline derivatives, such as:
2-Chloro-6-methylquinazoline: Lacks the bromo substituent, which may affect its biological activity and chemical reactivity.
8-Bromo-2-methylquinazoline:
7-Methylquinazoline: Lacks both bromo and chloro substituents, serving as a simpler precursor in synthetic routes.
The presence of both bromo and chloro substituents in this compound makes it unique, providing specific reactivity and biological activity that can be leveraged in various applications.
Properties
IUPAC Name |
8-bromo-2-chloro-7-methylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-2-3-6-4-12-9(11)13-8(6)7(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEJXCYVFHKJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=NC=C2C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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